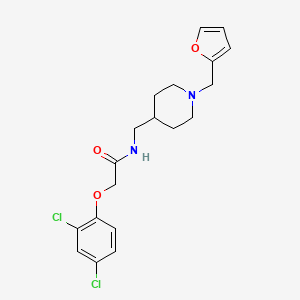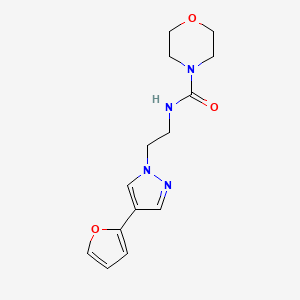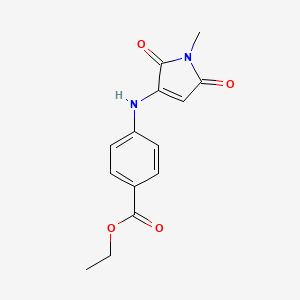
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, also known as DOM, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, and its effects on the central nervous system have been studied extensively since then. DOM is known for its potent hallucinogenic properties and has been used in scientific research to study the mechanisms of action of hallucinogens.
Mecanismo De Acción
The mechanism of action of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in the regulation of mood, perception, and cognition. By binding to serotonin receptors, (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol may alter the activity of neural circuits involved in these processes, leading to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play key roles in mood regulation and reward processing. (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has also been shown to increase heart rate and blood pressure, and to cause dilation of the pupils. The physiological effects of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol are thought to be related to its activation of the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has several advantages for use in laboratory experiments. It is a potent hallucinogen that can be used to study the mechanisms of action of hallucinogens. It has also been shown to have therapeutic potential for the treatment of mental health disorders. However, there are also several limitations to the use of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol in laboratory experiments. It is a controlled substance that requires specialized equipment and expertise to handle safely. It is also difficult to study the effects of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol in humans due to its potent hallucinogenic properties.
Direcciones Futuras
There are several future directions for research on (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. One area of interest is the development of new psychoactive drugs based on the structure of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Another area of interest is the study of the long-term effects of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol use on the brain and behavior. Additionally, further research is needed to fully understand the mechanisms of action of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol and other hallucinogens, and to explore their potential therapeutic applications.
Conclusion:
In conclusion, (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, or (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, is a potent hallucinogenic drug that has been used in scientific research to study the mechanisms of action of hallucinogens. It has also been shown to have therapeutic potential for the treatment of mental health disorders. The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a complex process that requires expertise in organic chemistry. While there are several advantages to the use of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol in laboratory experiments, there are also several limitations due to its potent hallucinogenic properties. Further research is needed to fully understand the mechanisms of action of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol and other hallucinogens, and to explore their potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol involves the reaction of 3,5-dimethoxyphenylacetone with nitroethane, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride. The final product is obtained by reductive amination with isobutyraldehyde. The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has been used in scientific research to study the mechanisms of action of hallucinogens. It has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, perception, and cognition. Studies have also suggested that (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol may have therapeutic potential for the treatment of depression, anxiety, and other mental health disorders.
Propiedades
IUPAC Name |
(2R)-3-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9,13H,4,8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGPEIMYBELIL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC(=C1)OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)


![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2741588.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)

![(5-Bromopyridin-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2741603.png)
![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2741604.png)
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)